molecular formula C26H53NO2 B7980913 2-Octylamino-4-octadecen-1,3-diol

2-Octylamino-4-octadecen-1,3-diol

Cat. No.: B7980913
M. Wt: 411.7 g/mol
InChI Key: CSRGRGSMEUKQSD-LSDHQDQOSA-N
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Description

2-Octylamino-4-octadecen-1,3-diol is a structurally complex amphiphilic molecule characterized by a long unsaturated hydrocarbon chain (C18), a secondary amine group at the 2-position, and vicinal diol groups at the 1,3-positions. This configuration imparts unique solubility and interfacial properties, making it a candidate for surfactant and emulsifier applications in industrial and biochemical contexts . Its amphiphilicity arises from the hydrophobic octadecene backbone and hydrophilic diol/amine moieties, enabling micelle formation and stabilization of biphasic systems. Evidence suggests its derivatives may contribute to sustainable chemistry due to reduced toxicity compared to conventional surfactants .

Properties

IUPAC Name

(E)-2-(octylamino)octadec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRGRGSMEUKQSD-LSDHQDQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO)NCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octylamino-4-octadecen-1,3-diol typically involves the reaction of octylamine with a suitable precursor that contains the octadecen-1,3-diol moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Octylamino-4-octadecen-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-Octylamino-4-octadecen-1,3-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling and membrane interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Octylamino-4-octadecen-1,3-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, affecting their fluidity and function. Additionally, it can modulate signaling pathways by binding to receptors or enzymes, leading to various cellular responses .

Comparison with Similar Compounds

Key Observations:

Chain Length and Unsaturation: The C18 unsaturated backbone of this compound enhances hydrophobic interactions compared to shorter-chain analogs like 2-ethyl-2-(hydroxymethyl)-propane-1,3-diol (C5). Octyldodecanol (C20, saturated) lacks polar groups, limiting its utility in aqueous systems but favoring non-polar applications like lubrication .

Functional Group Diversity: The secondary amine in this compound enables pH-dependent protonation, enhancing solubility modulation and interfacial activity. Branched diols (e.g., 2-ethyl-2-(hydroxymethyl)-propane-1,3-diol) exhibit steric hindrance, favoring coordination chemistry in heterometallic complexes rather than surfactant behavior .

Applications: The amphiphilicity of this compound supports its use in biocompatible materials and green chemistry, whereas Octyldodecanol is restricted to industrial roles like plasticization . Smaller diols (e.g., 2-amino-2-(hydroxymethyl)-propane-1,3-diol) are employed in gas treatment processes due to their chelating capacity .

Research Findings and Performance Metrics

While direct quantitative comparisons (e.g., critical micelle concentration, solubility) are absent in the provided evidence, qualitative distinctions emerge:

  • Synthetic Feasibility: this compound requires multi-step synthesis involving amine alkylation and diol formation, whereas Octyldodecanol is commercially produced via straightforward alcohol synthesis routes .
  • Environmental Impact: The unsaturated backbone and amine group in this compound may reduce persistence in ecosystems compared to fully saturated, non-degradable analogs like Octyldodecanol .

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